REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([C:8]1[S:17][C:11]2[N:12]=[CH:13][N:14]=[C:15](O)[C:10]=2[CH:9]=1)[CH3:7]>O1CCOCC1>[Cl:3][C:15]1[C:10]2[CH:9]=[C:8]([CH2:6][CH3:7])[S:17][C:11]=2[N:12]=[CH:13][N:14]=1
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Name
|
|
Quantity
|
2.3 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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C(C)C1=CC2=C(N=CN=C2O)S1
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting solution was stirred overnight at 110° C. in an oil bath
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
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Details
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The resulting solution was cooled
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Type
|
CUSTOM
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Details
|
quenched by the addition of 100 mL of water and ice mixture
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Type
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EXTRACTION
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Details
|
The resulting solution was extracted with 3×100 mL of ethyl acetate
|
Type
|
WASH
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Details
|
The resulting mixture was washed with 3×200 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The mixture was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)SC(=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |